N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide
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Overview
Description
N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide is a useful research compound. Its molecular formula is C18H17N3O5S and its molecular weight is 387.41. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research has explored the synthesis and chemical properties of structurally related compounds, showcasing methodologies that could be applied to N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide. For instance, studies on benzofuran and thiazole derivatives have elucidated synthetic pathways involving reactions with aryl or alkyl isothiocyanates, leading to compounds with potential biological activity (S. Atta et al., 2002). These methodologies highlight the versatility of thiazole and benzodioxine scaffolds in synthesizing bioactive molecules.
Computational Modeling and Material Science Applications
Density Functional Theory (DFT) and Monte Carlo simulations have been employed to study the corrosion inhibition properties of Schiff bases, including thiazole-2-carbohydrazide derivatives (I. Obot et al., 2016). These computational approaches could be utilized to investigate the electronic properties and potential applications of this compound in materials science, particularly in the development of corrosion inhibitors or novel materials with specific electronic properties.
Biological and Pharmaceutical Research
Thiazole and benzodioxine derivatives have been extensively studied for their antimicrobial and anticancer properties. For example, compounds derived from 2,3-dihydrobenzo[d]thiazol-2-one have shown significant antimicrobial activity, suggesting that similar structures may possess bioactive properties (W. El-hamouly et al., 2009). Such findings indicate the potential of this compound in pharmaceutical research, particularly in the design and synthesis of novel antimicrobial and anticancer agents.
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been known to exhibit diverse biological activities . They have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Mode of Action
It’s worth noting that thiazole derivatives have been synthesized and investigated for their antibacterial activity . The drug–peptide complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .
Biochemical Pathways
Thiazole derivatives have been known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These diverse activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Thiazole derivatives have been known to exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects . These effects suggest that the compound may have a significant impact at the molecular and cellular levels.
Properties
IUPAC Name |
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-23-12-7-8-13(24-2)16-15(12)19-18(27-16)21-20-17(22)14-9-25-10-5-3-4-6-11(10)26-14/h3-8,14H,9H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLYGTCKGREEMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NNC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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